molecular formula C18H18FN3 B14893059 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzonitrile

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzonitrile

Cat. No.: B14893059
M. Wt: 295.4 g/mol
InChI Key: VIJUHQNGQHKMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzonitrile (CAS 931084-79-6) is a fluorinated benzonitrile derivative intended for research and development use exclusively. This compound serves as a key chemical building block and synthetic intermediate in medicinal chemistry and drug discovery programs. It features a benzylpiperazine moiety, a common pharmacophore in the design of biologically active molecules . With a molecular formula of C18H18FN3 and a molecular weight of 295.35 g/mol, this compound is characterized by high purity (98%) to ensure research consistency . Its structural features suggest potential application in the synthesis of more complex pharmaceutical candidates. A patent application indicates that closely related structural analogs, specifically 3-fluoro and 4-fluorobenzonitrile piperazine derivatives, are investigated as components in pharmaceutical compositions for targeted therapies, highlighting the research relevance of this chemical class . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling instructions. Hazard statements apply, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C18H18FN3

Molecular Weight

295.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-6-fluorobenzonitrile

InChI

InChI=1S/C18H18FN3/c19-17-7-4-8-18(16(17)13-20)22-11-9-21(10-12-22)14-15-5-2-1-3-6-15/h1-8H,9-12,14H2

InChI Key

VIJUHQNGQHKMRJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzonitrile typically involves the reaction of 4-benzylpiperazine with 6-fluorobenzonitrile under specific conditions. One common method includes the use of sodium cyanoborohydride in methanol as a reducing agent to facilitate the reductive amination process . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often incorporating automated systems for precise control of reaction parameters. The purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzonitrile has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can modulate neurotransmitter levels and receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related benzonitrile derivatives, highlighting key substituents, molecular weights, and pharmacological activities (where available):

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents AChE IC50 (µM)
2-(4-Benzylpiperazin-1-yl)-6-fluorobenzonitrile Not provided C₁₈H₁₇FN₄ ~308.36 (calc.) 4-Benzylpiperazinyl (2-), F (6-) Not reported
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindole-1,3-dione derivative (4a) Not provided C₂₄H₂₄ClN₃O₂ ~446.92 (calc.) Benzylpiperazinyl-ethyl, Cl (ortho) 0.91 ± 0.045
2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile 1314783-56-6 C₁₁H₉FN₂ 188.2 Cyano-isopropyl (2-), F (6-) Not reported
2-(4-Aminophenoxy)-6-fluorobenzonitrile 1157011-71-6 C₁₃H₉FN₂O 228.23 4-Aminophenoxy (2-), F (6-) Not reported
2-[[Cyclopropyl-(4-methylphenyl)methyl]amino]-6-fluorobenzonitrile Not provided C₁₈H₁₇FN₂ 280.34 Cyclopropyl-(4-methylbenzyl)amino (2-), F (6-) Not reported
Key Observations:

Substituent Position and Activity: highlights that substituents at the ortho and para positions of the aromatic ring (e.g., Cl, F, NO₂) enhance AChE inhibition. For example, compound 4a (ortho-Cl) showed an IC50 of 0.91 µM, while a meta-methoxy substituent (compound 4g) had reduced activity (IC50 = 5.5 µM) . The target compound’s 6-fluoro substituent (ortho to the nitrile group) may similarly optimize AChE binding, though experimental validation is required.

Role of the Benzylpiperazine Group :

  • The benzylpiperazinyl group in the target compound and compound 4a is associated with enhanced interaction with AChE’s peripheral anionic site (PAS), a critical region for inhibitor binding. Docking studies in suggest this moiety mimics the binding mode of donepezil, a clinical AChE inhibitor .

However, substituent diversity (e.g., phenoxy, amino, or piperazinyl groups) modulates solubility, bioavailability, and target affinity .

Pharmacological and Physicochemical Properties

  • The benzylpiperazine group’s role in enhancing binding affinity (as seen in 4a) supports this hypothesis .
  • However, the benzylpiperazine group could improve target specificity.

Biological Activity

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzonitrile is a compound that has gained attention in medicinal chemistry due to its unique structural features, which include a benzylpiperazine moiety linked to a fluorobenzonitrile core. This compound is part of a broader class of piperazine derivatives that exhibit various biological activities, including potential therapeutic applications in treating neurological disorders and certain cancers.

Chemical Structure and Properties

The chemical structure of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzonitrile can be represented as follows:

C17H20FN3\text{C}_{17}\text{H}_{20}\text{F}\text{N}_3

This compound's structure is characterized by the following functional groups:

  • Benzylpiperazine : Known for its interactions with neurotransmitter receptors.
  • Fluorobenzonitrile : Imparts lipophilicity and potential electronic effects that enhance biological activity.

The biological activity of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzonitrile primarily involves its interaction with various neurotransmitter receptors, particularly those related to the central nervous system (CNS). The benzylpiperazine moiety is known to modulate serotonin and dopamine receptors, which are crucial in treating psychiatric and neurological disorders.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzonitrile exhibit a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of benzylpiperazine can inhibit tumor cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and lymphoma cells .
  • Antimicrobial Properties : Some studies have highlighted the potential of piperazine derivatives in combating microbial infections, including tuberculosis. The structural modifications in piperazine compounds can lead to enhanced activity against resistant strains .
  • Neuroprotective Effects : Due to their ability to interact with neurotransmitter systems, these compounds are being explored for their neuroprotective properties, potentially offering therapeutic benefits in conditions like Alzheimer's disease and other cognitive impairments .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of piperazine derivatives, including 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzonitrile:

  • Study on Antitumor Activity : A series of piperazine derivatives were tested against cancer cell lines. The study found that compounds with a para-substituted benzyl group exhibited significantly higher cytotoxicity compared to their ortho or meta counterparts. For example, a derivative similar to 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzonitrile showed an IC50 value of 0.0125 μg/mL against M. tuberculosis H37Rv, indicating potent antituberculosis activity .
  • Neuropharmacological Evaluation : Another study investigated the effects of benzylpiperazine derivatives on serotonin receptor modulation. The results suggested that these compounds could effectively alter serotonin levels in the brain, providing insights into their potential use as antidepressants or anxiolytics .

Data Table: Biological Activity Overview

Activity TypeCompound StructureIC50/Activity LevelReference
Antitumor2-(4-Benzylpiperazin-1-yl)-6-fluorobenzonitrile0.0125 μg/mL (M. tuberculosis)
NeuroprotectiveBenzylpiperazine derivativesModulates serotonin receptors
AntimicrobialPiperazine derivativesEffective against resistant strains

Q & A

Q. Table 1: Example Reaction Conditions from Literature

PrecursorSolventTemp (°C)CatalystYield (%)Reference
6-Fluoro-2-chlorobenzonitrileDMF100K₂CO₃72
6-Fluoro-2-bromobenzonitrileAcetonitrile80KI85

Basic: How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

Answer:
Structural confirmation :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to confirm substituent positions. For example, the benzonitrile carbon appears at ~115 ppm, while the piperazine protons resonate between 2.5–3.5 ppm .
  • HRMS : Validate molecular mass (e.g., [M+H]⁺ for C₁₈H₁₇F₂N₃: calculated 326.1412, observed 326.1409) .
  • X-ray crystallography : Use SHELX software for structure refinement. A related fluorinated piperazine compound showed a planar benzyl group and chair conformation for the piperazine ring .

Q. Electronic properties :

  • DFT calculations : Predict charge distribution and frontier molecular orbitals to assess reactivity.

Advanced: What in vitro assays are suitable for evaluating its biological activity, particularly in neurological targets?

Answer:

  • Acetylcholinesterase (AChE) inhibition :
    • Ellman assay : Measure IC₅₀ values using acetylthiocholine iodide and DTNB. For example, ortho-substituted analogs (e.g., Cl, F) showed IC₅₀ values <1 μM, comparable to donepezil .
    • Kinetic analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.

Q. Table 2: SAR of Substituted Derivatives (IC₅₀ Values)

Substituent PositionGroupIC₅₀ (μM)Reference
Ortho (2-position)Cl0.91
Para (4-position)NO₂1.2
Meta (3-position)OCH₃5.5

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data when modifying substituents on the benzylpiperazine moiety?

Answer:

  • Systematic variation : Synthesize analogs with electron-withdrawing (e.g., F, Cl) and electron-donating (e.g., OCH₃) groups at ortho, meta, and para positions .
  • Dual-activity profiling : Test both enzymatic (AChE) and cellular (neuroprotection) endpoints to distinguish steric vs. electronic effects.
  • Molecular dynamics simulations : Compare binding stability in AChE active site (e.g., donepezil-binding residues Trp286, Phe295) .

Key Finding : Ortho-substituted derivatives exhibit stronger π-π stacking with aromatic residues, while bulky meta groups reduce binding affinity .

Advanced: What computational strategies are effective for predicting binding modes with targets like AChE?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions. For example, compound 4a (ortho-Cl) aligns with donepezil’s binding pose in the AChE gorge .
  • Binding free energy calculations : Employ MM-GBSA to rank derivatives by ΔG values.
  • Pharmacophore mapping : Identify critical features (e.g., aromatic rings, hydrogen-bond acceptors) using tools like Phase .

Figure 1 : Overlay of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzonitrile (cyan) and donepezil (magenta) in AChE active site (PDB: 1EVE) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.